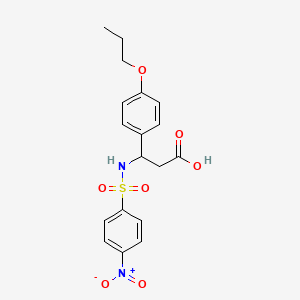![molecular formula C15H17NO3 B4299313 METHYL 3-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-2-OXOPROPANOATE](/img/structure/B4299313.png)
METHYL 3-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-2-OXOPROPANOATE
概要
説明
Methyl 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxopropanoate is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with a methyl ester group and a ketone functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-2-OXOPROPANOATE typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. For instance, dihydroisoquinoline can be reacted with methyl bromoacetate in acetonitrile at 60°C to produce the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Methyl 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ketone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxopropanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential use in developing new pharmaceuticals with various therapeutic effects.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which METHYL 3-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-2-OXOPROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolinones: These compounds share a similar core structure but differ in their substituents.
N-alkylated dihydroisoquinolines: These compounds have similar N-alkylation patterns but may have different functional groups.
Uniqueness
Methyl 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
特性
IUPAC Name |
methyl (3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2)9-10-6-4-5-7-11(10)12(16-15)8-13(17)14(18)19-3/h4-8,16H,9H2,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDIGXNUTZCHJU-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)OC)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C(=O)OC)/N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299233.png)
![3-[(2,6-DICHLOROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299240.png)
![3-(4-PROPOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299248.png)

![2-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B4299262.png)
![ETHYL 2-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-6-BROMO-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4299266.png)
![2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4299270.png)
![3-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299275.png)
![3-[(3-BROMOPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299285.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B4299293.png)
![3-{[(2-Fluorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B4299298.png)
![3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299304.png)
![3-[4-(PROPAN-2-YLOXY)PHENYL]-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4299336.png)
![3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299337.png)
